

Urotensin II Fragment (114-124): A Comprehensive Technical Guide to its Biological Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urotensin II (114-124), human (TFA)*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin II (U-II), a potent vasoactive cyclic peptide, and its primary active fragment, Urotensin II (114-124), represent a critical area of investigation in cardiovascular physiology and pharmacology. This technical guide provides an in-depth exploration of the biological functions of U-II (114-124), detailing its signaling pathways, receptor interactions, and physiological effects. The content herein is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate further research and therapeutic innovation.

Introduction

Human Urotensin II is initially synthesized as a preproprotein and is proteolytically processed to yield the mature 11-amino acid cyclic peptide, corresponding to fragment (114-124). This fragment is the primary endogenous ligand for the G protein-coupled receptor GPR14, now officially designated as the Urotensin (UT) receptor. The U-II/UT system is implicated in a wide array of physiological and pathophysiological processes, most notably in the regulation of vascular tone, cardiac function, and cellular growth. Its potent vasoconstrictor properties, in

some vascular beds exceeding that of endothelin-1, have made it a subject of intense research, particularly in the context of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.

Receptor Binding and Activation

U-II (114-124) binds with high affinity to the UT receptor, a member of the Class A rhodopsin-like GPCR family. This interaction initiates a cascade of intracellular signaling events that are cell-type and tissue-specific.

Quantitative Data: Receptor Binding Affinity and Potency

The binding affinity (K_i) and functional potency (EC_{50}) of U-II (114-124) have been characterized in various experimental systems. The following tables summarize key quantitative data from the literature.

Ligand	Receptor/Cell Line	Assay Type	K_i (nM)	Reference
Human U-II (114-124)	Recombinant human GPR14	Radioligand Binding	Data not explicitly found in search results	
Urotensin-II	Human UT receptor (CHO cells)	Radioligand Binding (Displacement of [125 I]U-II)	1.14 ± 0.01	[1]
Urotensin-II	Rat UT receptor	Radioligand Binding (Displacement of [125 I]U-II)	1.65 ± 0.04	[1]

Ligand	Tissue/Cell Line	Assay Type	EC50/IC50 (nM)	Emax (% of control)	Reference
Human U-II (114-124)	HEK-293 cells expressing human GPR14	Calcium Mobilization	0.62 ± 0.17	Not Applicable	[2] [3]
Human U-II (114-124)	Rat thoracic aorta	Vasoconstriction	3.5 ± 1.1	103 ± 10 (% of KCl)	[4]
Human U-II (114-124)	Rat left anterior descending coronary artery	Vasoconstriction	1.3 ± 0.8	20.1 ± 4.9 (% of 5-HT)	
Human U-II (114-124)	Human aortic endothelial cells (flow condition)	Calcium Mobilization	Dose-dependent increase at 1, 10, and 100 nM	Not Applicable	
Urotensin-II	Rat aorta	Vasoconstriction	3.20	Not specified	
Urotensin-II	CHO cells (human recombinant UT receptor)	Calcium Mobilization (inhibition)	4.10	Not specified	

Signaling Pathways

Upon binding of U-II (114-124) to the UT receptor, a conformational change in the receptor activates heterotrimeric G proteins, primarily of the Gαq/11 family. This initiates a complex network of downstream signaling pathways.

Gαq/11 - PLC - IP3/DAG Pathway

The canonical signaling pathway activated by the U-II/UT system involves the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a key trigger for many of the physiological effects of U-II, including smooth muscle contraction. DAG, in conjunction with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses like proliferation and hypertrophy.



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Caption: U-II Gαq/11-PLC Signaling Pathway.

RhoA/ROCK Pathway

The U-II/UT system also activates the RhoA/Rho-kinase (ROCK) pathway, which plays a significant role in vasoconstriction and cell migration. Activation of this pathway leads to the inhibition of myosin light chain phosphatase, resulting in increased phosphorylation of myosin light chain and enhanced smooth muscle contraction.

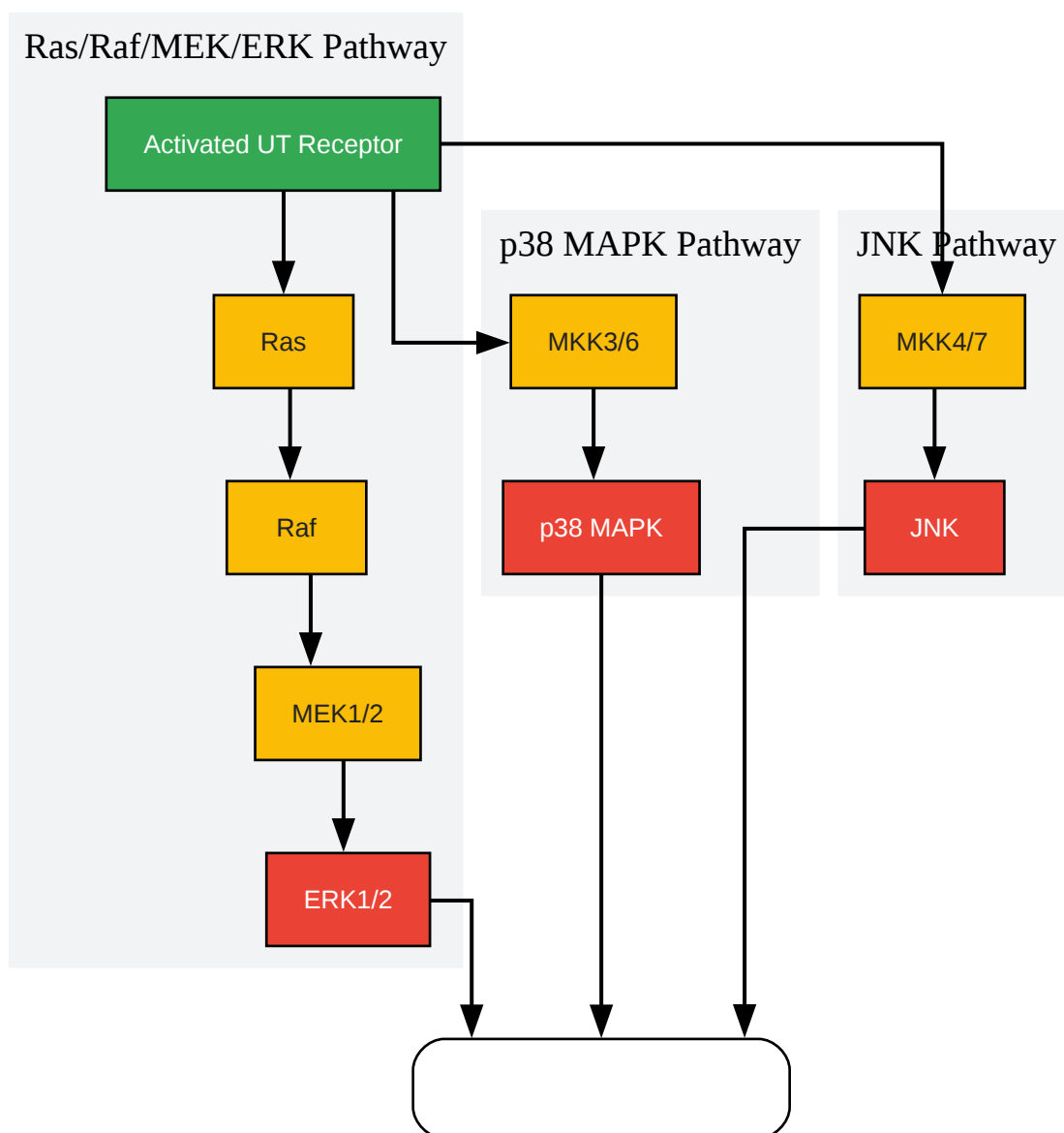


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Caption: U-II RhoA/ROCK Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

U-II (114-124) is a potent activator of several Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) pathways. These pathways are crucial mediators of U-II's effects on cell growth, proliferation, and hypertrophy.



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Caption: U-II MAPK Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the UT receptor.

Materials:

- Membrane preparation from cells expressing the UT receptor (e.g., CHO-K1 or HEK-293 cells).
- Radioligand: [125I]-human Urotensin-II ([125I]-hU-II).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Unlabeled U-II (for determining non-specific binding) and test compounds.
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- Gamma counter.

Procedure:

- Prepare membrane homogenates from UT receptor-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).
- In a 96-well plate, add in the following order:
 - 50 µL of binding buffer or unlabeled U-II (1 µM final concentration for non-specific binding) or test compound at various concentrations.
 - 50 µL of [125I]-hU-II (final concentration typically at or below the K_d).
 - 150 µL of membrane preparation (typically 10-50 µg of protein).

- Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
- Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀ of the test compound and subsequently calculate the K_i value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to U-II (114-124) using a fluorescent calcium indicator.

Materials:

- Cells expressing the UT receptor (e.g., HEK-293 or CHO cells).
- Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
- Pluronic F-127.
- Hank's Balanced Salt Solution (HBSS) or other physiological buffer.
- U-II (114-124) and other test compounds.
- Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

- Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

- Prepare a loading solution of Fura-2 AM (typically 2-5 μM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
- Remove the culture medium from the cells and add the Fura-2 AM loading solution.
- Incubate the cells for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove extracellular dye.
- Add 100 μL of HBSS to each well and allow the cells to de-esterify the dye for 20-30 minutes at room temperature.
- Place the plate in a fluorescence plate reader capable of dual excitation (e.g., 340 nm and 380 nm) and single emission (e.g., 510 nm).
- Establish a baseline fluorescence reading for each well.
- Add U-II (114-124) or test compounds at various concentrations and immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
- The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Analyze the data to determine the EC50 for U-II-induced calcium mobilization.

Vasoconstriction Assay in Isolated Rat Aorta

This protocol details the assessment of the contractile effect of U-II (114-124) on isolated arterial rings.

Materials:

- Male Wistar or Sprague-Dawley rats.
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl_2 2.5, MgSO_4 1.2, KH_2PO_4 1.2, NaHCO_3 25, glucose 11.1), gassed with 95% O_2 / 5% CO_2 .
- U-II (114-124) and other vasoactive agents (e.g., phenylephrine, KCl).

- Organ bath system with isometric force transducers.
- Data acquisition system.

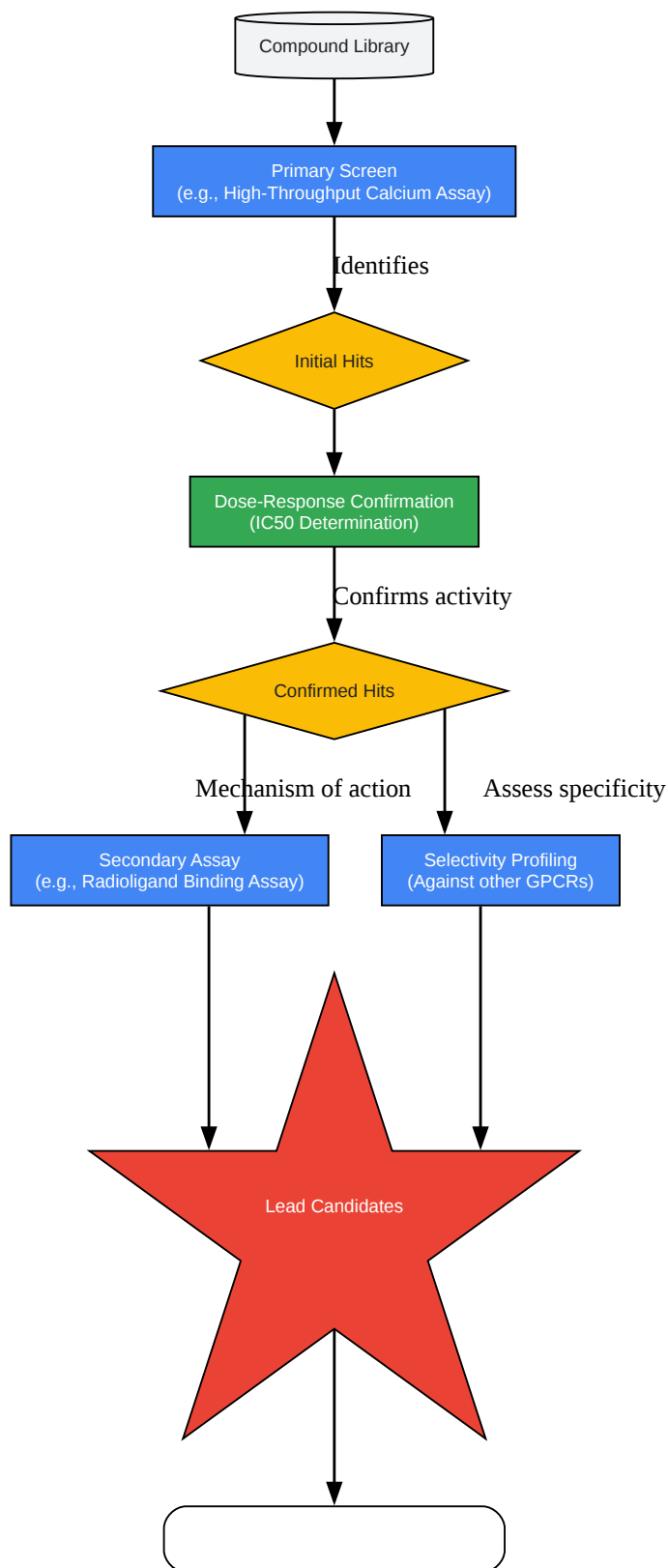
Procedure:

- Humanely euthanize a rat and excise the thoracic aorta.
- Place the aorta in ice-cold Krebs-Henseleit solution and carefully remove adherent connective and adipose tissue.
- Cut the aorta into rings of 2-3 mm in length.
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
- Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 2 g).
- Allow the rings to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
- Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).
- After washing and returning to baseline, construct a cumulative concentration-response curve to U-II (114-124) by adding the peptide in increasing concentrations to the organ bath.
- Record the isometric tension developed at each concentration.
- Express the contractile response as a percentage of the maximal contraction induced by KCl.
- Analyze the concentration-response data using non-linear regression to determine the EC₅₀ and E_{max} for U-II-induced vasoconstriction.

Experimental and Logical Workflows

GPCR Antagonist Screening Workflow

The following diagram illustrates a typical workflow for screening and characterizing antagonists of the UT receptor.



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Caption: Workflow for UT Receptor Antagonist Screening.

Conclusion

Urotensin II fragment (114-124) is a pivotal endogenous peptide with profound effects on the cardiovascular system and other physiological processes. Its interaction with the UT receptor triggers a complex array of signaling pathways, leading to diverse cellular responses. This guide has provided a comprehensive overview of the biological function of U-II (114-124), supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks. A thorough understanding of these fundamental aspects is essential for the ongoing research and development of novel therapeutic agents targeting the U-II/UT system for the treatment of a range of human diseases.

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- To cite this document: BenchChem. [Urotensin II Fragment (114-124): A Comprehensive Technical Guide to its Biological Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12354451#urotensin-ii-fragment-114-124-biological-function]

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